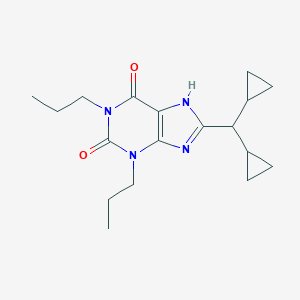

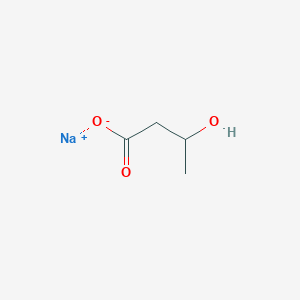

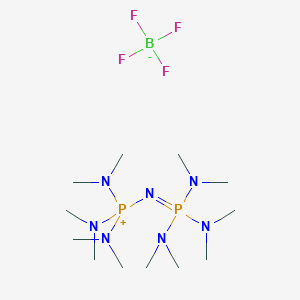

![molecular formula C8H15N B145870 3-Azabicyclo[3.2.2]nonane CAS No. 283-24-9](/img/structure/B145870.png)

3-Azabicyclo[3.2.2]nonane

Vue d'ensemble

Description

3-Azabicyclo[3.2.2]nonane is a structural motif that appears in various chemical compounds with potential biological activities. It is a bicyclic structure consisting of a three-membered aziridine ring fused to a six-membered cyclohexane ring. This motif is of interest due to its presence in compounds with antiprotozoal, analgesic, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.2.2]nonane derivatives has been approached through various methods. One approach involves the addition of α-bromomethylacrylate to N-tosylpiperidone enamine followed by transformation of the adducts . Another method includes a tandem Mannich reaction starting from aromatic ketones, paraformaldehyde, and dimethylamine, which provides a practical route to synthesize these derivatives in good yields . Additionally, radical cyclization of 1-(carbamoyl)dichloromethyl radicals with activated alkenes has been used to form 2-azabicyclo[3.3.1]nonanes, which are closely related structures .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.2.2]nonane derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and in some cases, X-ray diffraction analysis. The structural variations and their impact on biological activity have been explored, with the attachment of different side chains to the ring nitrogen being a common modification . The conformational analysis of these compounds has also been performed, indicating preferred conformations for substituted derivatives .

Chemical Reactions Analysis

The reactivity of 3-azabicyclo[3.2.2]nonane derivatives has been studied in the context of their potential biological activities. For instance, the antiprotozoal potencies of these compounds have been assessed against Plasmodium falciparum and Trypanosoma brucei rhodesiense, with structure-activity relationships being discussed . In the case of antiarrhythmic properties, the ability of certain derivatives to prevent induced ventricular tachycardia in dogs has been compared to that of lidocaine, a commonly used antiarrhythmic drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.2.2]nonane derivatives are influenced by their molecular structure. For example, the search for polymorphism in 3-azabicyclo[3.3.1]nonane-2,4-dione revealed different forms and solvates, highlighting the flexibility of the hydrogen bonding motifs and the impact of the molecule's globular shape on its physical state . The synthesis of bridgehead substituted azabicyclo[3.3.1]nonane derivatives as potent and selective α7 nicotinic ligands also underscores the importance of structural features in determining the affinity and selectivity of these compounds for their biological targets .

Applications De Recherche Scientifique

Synthesis Techniques

- One-Pot Synthesis Approach : A novel one-pot tandem Mannich annulation method has been developed for synthesizing 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. This synthesis is notable for its practicality and good yield, up to 83% (Xiao Yi et al., 2018).

Antiprotozoal Applications

Antiprotozoal Potency : 3-Azabicyclo[3.2.2]nonanes have been identified as potent antiprotozoal agents. Structural variations and the attachment of various side chains to the ring nitrogen have demonstrated significant antiplasmodial and antitrypanosomal activities (Sarfraz Ahmad et al., 2016).

Synthesis and Antiprotozoal Activity : Studies have synthesized and tested various 3-azabicyclo[3.2.2]nonane derivatives for antiprotozoal activity. Some of these compounds have shown promising results in vitro against pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, with certain compounds demonstrating low cytotoxicity, making them viable lead compounds for further modifications (W. Seebacher et al., 2005).

Alkaloid Synthesis

- Building Blocks for Alkaloids : The 3-azabicyclo[3.2.2]nonane structure serves as a significant building block for biologically active compounds, including those used in Alzheimer's and asthma treatments. Its synthesis involves rearranging the quinuclidine ring in Cinchona alkaloids, establishing three chiral centers (D. Mujahidin et al., 2016).

Polymerization and Cyclization

Palladium-Catalyzed Cycloalkenylation : Functionalized 3-azabicyclo[3.3.0]nonanes have been synthesized using palladium-catalyzed cycloalkenylation. This process has applications in the stereoselective synthesis of complex molecules like isoiridomyrmecin and isodihydronepetalactone, featuring a 3-oxabicyclo[4.3.0]nonane subunit (Kazutaka Takeda et al., 2011).

Copper(I)-Catalyzed Intramolecular Coupling : A novel synthetic entry to 2-azabicyclo[3.3.1]nonanes is based on a copper(I)-catalyzed intramolecular coupling process. This method has widened the scope of synthesizing polyfunctionalized 2-azabicyclo[3.3.1]nonanes, applicable in various chemical syntheses (F. Diaba et al., 2012).

Crystal Structure Prediction

- Hydrogen Bonding and Polymorphism : Studies on 3-azabicyclo[3.3.1]nonane-2,4-dione have focused on exploring its crystal structure and polymorphism. The research has revealed insights into hydrogen bonding motifs and structural transformations, which are valuable for understanding the molecular behavior of such compounds (A. Hulme et al., 2007).

Safety And Hazards

Orientations Futures

There is a great demand for potent new antiplasmodial drugs . The modular approach developed for the construction of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

Propriétés

IUPAC Name |

3-azabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICHZOBEUWVYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059771 | |

| Record name | 3-Azabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.2]nonane | |

CAS RN |

283-24-9 | |

| Record name | 3-Azabicyclo[3.2.2]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azabicyclo(3.2.2)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azabicyclo[3.2.2]nonane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Azabicyclo[3.2.2]nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Azabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

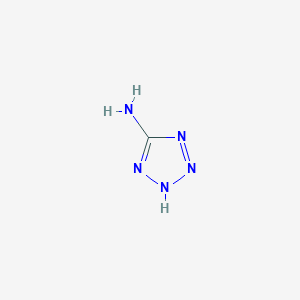

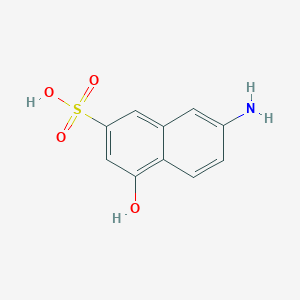

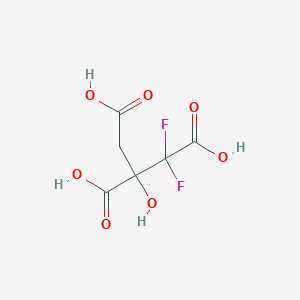

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)

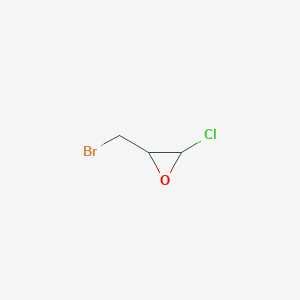

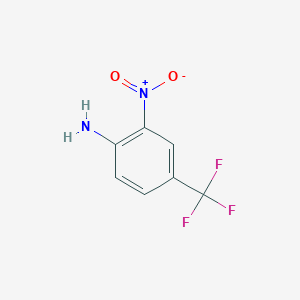

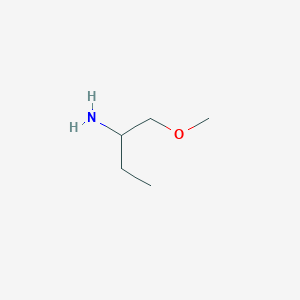

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

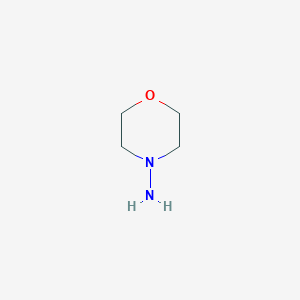

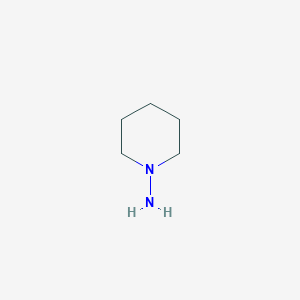

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)